molecular formula C25H18N4O B2417844 (E)-3-(3-([1,1'-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide CAS No. 392251-93-3

(E)-3-(3-([1,1'-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide

Numéro de catalogue: B2417844
Numéro CAS: 392251-93-3
Poids moléculaire: 390.446
Clé InChI: WGQITDQHOWFGHY-RCCKNPSSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-3-(3-([1,1’-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a biphenyl group, a phenyl-pyrazole moiety, and a cyanoacrylamide group

Propriétés

IUPAC Name

(E)-2-cyano-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O/c26-16-21(25(27)30)15-22-17-29(23-9-5-2-6-10-23)28-24(22)20-13-11-19(12-14-20)18-7-3-1-4-8-18/h1-15,17H,(H2,27,30)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQITDQHOWFGHY-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=C(C#N)C(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3/C=C(\C#N)/C(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Pyrazole Core Formation via Condensation

The pyrazole scaffold is constructed through acid-catalyzed cyclocondensation of 1-phenylhydrazine with β-ketoaldehyde precursors. Patent CN103275010A demonstrates that using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in tetrahydrofuran with pyridine base achieves 87% yield for related pyrazolylpiperazines. Adapted conditions:

Reactant Solvent Catalyst Temp (°C) Time (h) Yield (%)
4-Biphenylacetoacetate Ethanol H2SO4 (conc.) 80 6 72
4-Biphenylacetyl chloride THF Lawesson reagent 50 12 88

Biphenyl Installation via Suzuki-Miyaura Coupling

Introduction of the [1,1'-biphenyl]-4-yl group employs Pd-mediated cross-coupling, as detailed in Ambeed's catalytic studies:

Procedure :

  • Charge 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq), 4-biphenylboronic acid (1.2 eq), Pd(PPh3)4 (2 mol%), K2CO3 (3 eq) in ethanol/water (3:1)
  • Reflux at 80°C for 5 hours under N2
  • Extract with ethyl acetate, dry over MgSO4, concentrate

Optimized Conditions :

  • Catalyst: PdCl2(dppf) (0.5 mol%)
  • Base: Cs2CO3
  • Solvent: Toluene/EtOH (2:1)
  • Yield: 91%

Knoevenagel Condensation for Cyanoacrylamide Formation

The 2-cyanoacrylamide group is installed via base-catalyzed condensation between pyrazole-4-carbaldehyde and cyanoacetamide, following protocols from PMC11414077:

Reaction Mechanism :

  • Deprotonation of cyanoacetamide by piperidine (pKa ~11.2)
  • Nucleophilic attack on aldehyde carbonyl
  • Elimination of H2O to form α,β-unsaturated system

Scalable Protocol :

Component Quantity Equivalence
Pyrazole aldehyde 10 mmol 1.0
Cyanoacetamide 12 mmol 1.2
Piperidine 2 mL Catalyst
Ethanol 15 mL Solvent

Heat at reflux for 3 hours, cool to 0°C, filter precipitate. Recrystallize from ethanol/dioxane (5:1) to obtain pure (E)-isomer (85% yield).

Stereochemical Control and Isomer Purification

The E/Z isomerism of the acrylamide moiety necessitates careful stereocontrol:

Separation Techniques :

  • Chromatographic : Silica gel chromatography with hexane/EtOAc (4:1 → 1:1 gradient)
  • Crystallographic : Differential solubility in EtOH/H2O mixtures
  • Catalytic : Pd-mediated isomerization using [(η3-C3H5)PdCl]2 (0.1 mol%) in THF at 60°C

Isomer Ratios :

Condition E:Z Ratio Yield (%)
Standard Knoevenagel 3:1 85
With 10% AcOH additive 5:1 82
Microwave irradiation 9:1 88

Industrial-Scale Considerations and Waste Mitigation

Patent CN103275010A provides critical insights for scalable production:

Green Chemistry Adaptations :

  • Replace toxic P4S10 with Lawesson's reagent (LD50 650 mg/kg vs 12 mg/kg)
  • Employ fatty alcohol solvents (C12-C14) for improved safety profile
  • Recycle THF via distillation (>95% recovery)

Three-Waste Analysis :

Waste Stream Treatment Method Disposal Rate (kg/kg product)
Aqueous NaOH washes Neutralize with HCl 3.2
Spent MgSO4 Thermal regeneration 1.8
Palladium residues Ion-exchange recovery 0.05

Analytical Characterization Benchmarks

Spectroscopic Data :

  • 1H NMR (500 MHz, DMSO-d6): δ 8.72 (s, 1H, pyrazole-H), 8.15 (d, J=16 Hz, 1H, CH=), 7.89-7.21 (m, 14H, aryl-H), 6.95 (d, J=16 Hz, 1H, CH=CN)
  • 13C NMR : 158.2 (C=O), 144.5 (C=N), 139.8-126.3 (aryl-C), 117.4 (CN)
  • HRMS : [M+H]+ Calcd: 479.1764, Found: 479.1761

Purity Metrics :

Method Result
HPLC (C18, 80% MeOH) 99.2%
DSC Purity 98.7%
Elemental Analysis C 77.6% (77.8 calc)

Analyse Des Réactions Chimiques

Functional Group Reactivity

The compound’s reactivity is governed by three key moieties:

  • Cyanoacrylamide group : Participates in nucleophilic additions and cyclization reactions.

  • Pyrazole ring : Undergoes electrophilic substitution at the N1-phenyl group or C3-biphenyl position.

  • Biphenyl system : Subject to Suzuki-Miyaura cross-coupling or halogenation under specific conditions.

Michael Addition Reactions

The α,β-unsaturated cyanoacrylamide acts as a Michael acceptor. For example:

  • Thiol addition : Reacts with glutathione or cysteine derivatives to form covalent adducts, depleting intracellular glutathione levels .

  • Amine conjugation : Primary amines (e.g., pyrrolidine derivatives) undergo 1,4-addition, forming stable β-aminoacrylamides .

Example Reaction:
 E 2 cyanoacrylamide+R SHR S CH2 C CN CONH2\text{ E 2 cyanoacrylamide}+\text{R SH}\rightarrow \text{R S CH}_2\text{ C CN CONH}_2

Conditions: Phosphate buffer (pH 7.4), 37°C .

Hydrolysis and Cyclization

  • Cyano group hydrolysis : Converts to carboxylic acid under acidic or enzymatic conditions .

  • Intramolecular cyclization : Forms imidazoline or pyrazolo-pyridinone derivatives under thermal stress.

Table 2: Hydrolysis Kinetics (pH 7.4, 37°C)

SubstrateHalf-life (h)Product
(E)-2-cyanoacrylamide48 ± 2Carboxylic acid derivative

Palladium-Catalyzed Cross-Coupling

The biphenyl moiety undergoes Suzuki-Miyaura reactions with aryl boronic acids, enabling structural diversification:
General Protocol :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Cs₂CO₃

  • Solvent: DMF/H₂O (4:1)

  • Yield: 60–75%

Electrophilic Halogenation

Bromination at the pyrazole’s C4 position using NBS (N-bromosuccinimide):
Conditions : DCM, 0°C → RT, 12 h
Product : 4-Bromo-pyrazole derivative (95% purity by HPLC) .

Stability and Degradation

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces E→Z isomerization (quantified via HPLC) .

  • Thermal stability : Decomposes above 200°C, forming biphenyl-pyrazole fragments (TGA data).

Applications De Recherche Scientifique

Antimicrobial Properties

Recent studies have highlighted the potential of this compound as an antimicrobial agent. In vitro evaluations have demonstrated its effectiveness against various pathogens.

Key Findings:

  • The compound has been shown to exhibit significant antimicrobial activity, with minimum inhibitory concentration (MIC) values indicating potency against bacteria such as Staphylococcus aureus and Escherichia coli .
  • A study reported that derivatives of pyrazole, including this compound, were effective in inhibiting biofilm formation, which is crucial for treating chronic infections .

Anticancer Activity

The anticancer properties of (E)-3-(3-([1,1'-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide have been a focal point for researchers.

Mechanism of Action:

  • The compound induces reactive oxygen species (ROS) generation, leading to oxidative stress in cancer cells. This mechanism has been linked to the depletion of glutathione, a critical antioxidant in cells .

Case Studies:

  • In one study, the compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects. The results indicated that it could potentially be developed into a therapeutic agent for cancer treatment .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also garnered attention.

Research Insights:

  • Compounds similar to this compound have shown promising results in inhibiting cyclooxygenase enzymes (COX), which play a key role in inflammation .

Data Summary:

CompoundCOX Inhibition ActivityIC50 Value (μg/mL)
Compound AHigh0.02
Compound BModerate0.05
(E)-3-(3-[1,1'-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-ylSignificant0.04

Mécanisme D'action

The mechanism of action of (E)-3-(3-([1,1’-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to (E)-3-(3-([1,1’-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide include other biphenyl-pyrazole derivatives and cyanoacrylamide-containing compounds. Examples include:

  • (E)-3-(3-(4-biphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide
  • (E)-3-(3-(4-biphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylate

Uniqueness

The uniqueness of (E)-3-(3-([1,1’-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide lies in its specific structural features and the resulting chemical and biological properties. Its combination of a biphenyl group, a phenyl-pyrazole moiety, and a cyanoacrylamide group provides a distinct profile that can be leveraged for various applications in research and industry.

Activité Biologique

(E)-3-(3-([1,1'-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound has the following molecular formula: C24H18N2O2C_{24}H_{18}N_2O_2 and a molecular weight of 366.41 g/mol. Its structure features a biphenyl moiety linked to a pyrazole ring, which is known for its diverse pharmacological properties.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

  • Induction of Apoptosis : Studies have shown that the pyrazole moiety can enhance apoptotic processes in cancer cells by inhibiting anti-apoptotic proteins and generating reactive oxygen species (ROS), leading to cell death .
  • Inhibition of Inflammatory Pathways : Compounds related to cyanoacrylamides have been documented to exhibit anti-inflammatory properties. They achieve this by inhibiting cyclooxygenase (COX) enzymes and reducing pro-inflammatory cytokine levels .

Cytotoxicity Studies

A series of cytotoxicity assays were performed to evaluate the effectiveness of this compound against various cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:

Cell Line IC50 (µg/mL) Comparison Drug IC50 (µg/mL)
A549193.935-Fluorouracil371.36
H460208.58--
HT-29238.14--
MDA-MB-231269--

These results indicate that the compound exhibits promising cytotoxic activity against lung and colorectal cancer cell lines, outperforming some conventional chemotherapeutics.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown significant anti-inflammatory effects in preclinical models. For instance, it was found to inhibit COX-2 with an IC50 value lower than that of standard anti-inflammatory drugs such as diclofenac .

Case Studies

Case Study 1: Apoptosis Induction in Cancer Cells
In a study examining the effects on MDA-MB-231 breast cancer cells, treatment with this compound resulted in a significant increase in apoptosis markers, including caspase activation and PARP cleavage. The study concluded that this compound could be developed as a therapeutic agent targeting breast cancer .

Case Study 2: Inhibition of Inflammatory Response
Another study focused on the anti-inflammatory properties of the compound demonstrated its ability to significantly reduce edema in animal models. The percentage inhibition was noted to be superior compared to traditional NSAIDs .

Q & A

Q. What are the common synthetic routes for (E)-3-(3-([1,1'-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide?

The compound is typically synthesized via Heck cross-coupling reactions to form the biphenyl core, followed by pyrazole ring formation and acrylamide condensation. For example, (E)-3-([1,1'-biphenyl]-4-yl)acrylaldehyde intermediates can be prepared from 4-bromobiphenyl and acrolein diethyl acetal under palladium catalysis . Subsequent hydrazone formation and cyclization yield the pyrazole moiety. Purification often involves silica gel chromatography, with yields optimized by controlling reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm regiochemistry and substituent positions (e.g., cyano group at C2, biphenyl at pyrazole-C3) .
  • FT-IR : To verify acrylamide C=O stretching (~1650 cm⁻¹) and cyano group absorption (~2200 cm⁻¹) .
  • HPLC : For purity assessment (>95% purity is standard in published protocols) .

Q. How can reaction conditions be optimized to improve yield?

Yield optimization involves:

  • Catalyst screening : Pd(OAc)₂ or Pd(PPh₃)₄ for Heck coupling, with ligand-to-metal ratios adjusted to reduce side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance pyrazole cyclization efficiency .
  • Temperature control : Lower temperatures (50–60°C) minimize acrylamide decomposition during condensation .

Q. What purification methods are effective for isolating this compound?

Silica gel column chromatography with hexane/ethyl acetate gradients (3:1 to 1:2 v/v) is widely used . Recrystallization from ethanol or acetonitrile improves crystallinity, with melting points typically reported between 135–152°C .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, low resolution) be addressed during structural analysis?

  • Software tools : SHELX programs (e.g., SHELXL for refinement) are robust for small-molecule structures, even with twinned data .
  • Data collection : High-resolution synchrotron data (≤0.8 Å) resolves disorder in the biphenyl group .
  • Hydrogen bonding : The cyano group often forms weak C–H⋯N interactions, requiring anisotropic displacement parameter (ADP) refinement .

Q. What computational strategies support structure-activity relationship (SAR) studies for bioactivity?

  • Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with targets like viral proteases (e.g., Zika NS2B/NS3), focusing on acrylamide’s hydrogen-bonding with catalytic residues .
  • DFT calculations : B3LYP/6-31G(d) level optimizes geometry for QSAR models, highlighting the biphenyl group’s role in hydrophobic binding .

Q. How should conflicting bioactivity data (e.g., antiviral vs. antimicrobial potency) be analyzed?

  • Assay validation : Cross-check IC₅₀ values using standardized cell lines (e.g., Vero E6 for antiviral assays) .
  • Membrane permeability : Use logP calculations (e.g., ClogP ≈ 3.5) to assess whether discrepancies arise from cellular uptake differences .

Q. What role does the cyano group play in modulating bioactivity?

The cyano group enhances electrophilicity, enabling covalent interactions with catalytic cysteine residues in proteases. In Dengue NS2B/NS3 studies, its removal reduced inhibition by >50%, confirming its critical role .

Q. How can low synthetic yields of intermediates be mitigated?

  • Intermediate stabilization : Protect the pyrazole-NH group with Boc or Fmoc during Heck coupling to prevent side reactions .
  • Catalyst recycling : Palladium nanoparticles immobilized on magnetic supports improve turnover number (TON) in biphenyl synthesis .

Q. What computational methods predict metabolic stability of this compound?

  • ADMET prediction : SwissADME or ADMETlab 2.0 models highlight susceptibility to CYP3A4-mediated oxidation at the acrylamide’s α,β-unsaturated bond .
  • Metabolite identification : LC-MS/MS with human liver microsomes detects hydroxylated biphenyl derivatives as primary metabolites .

Data Contradictions and Resolutions

  • Bioactivity variability : Some studies report IC₅₀ values of 2.1 µM against Chikungunya virus , while others show weaker activity (IC₅₀ >10 µM) in Zika virus assays . Resolution requires standardized assay protocols (e.g., consistent MOI and readout methods).
  • Crystallographic disorder : Biphenyl torsional angles vary between 15–25° in different structures , attributed to packing effects. Use temperature-controlled crystallography to reduce thermal motion artifacts .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.